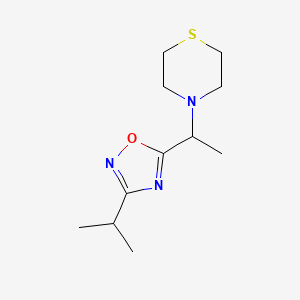
1-benzyl-N-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-methyltriazole-4-carboxamide (BMTCA) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has shown promising results in various research fields.
Scientific Research Applications
1-benzyl-N-methyltriazole-4-carboxamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-benzyl-N-methyltriazole-4-carboxamide has been studied for its potential as an anti-cancer agent. Studies have shown that 1-benzyl-N-methyltriazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, 1-benzyl-N-methyltriazole-4-carboxamide has been used as a probe to study the binding properties of proteins. 1-benzyl-N-methyltriazole-4-carboxamide has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In pharmacology, 1-benzyl-N-methyltriazole-4-carboxamide has been studied for its potential as a drug candidate for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-benzyl-N-methyltriazole-4-carboxamide is not fully understood. However, studies have shown that 1-benzyl-N-methyltriazole-4-carboxamide inhibits the activity of certain enzymes and proteins, leading to its anti-cancer and anti-inflammatory properties. 1-benzyl-N-methyltriazole-4-carboxamide has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-benzyl-N-methyltriazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-benzyl-N-methyltriazole-4-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 1-benzyl-N-methyltriazole-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 1-benzyl-N-methyltriazole-4-carboxamide has anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
1-benzyl-N-methyltriazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in water and organic solvents. 1-benzyl-N-methyltriazole-4-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, 1-benzyl-N-methyltriazole-4-carboxamide has some limitations for lab experiments. It is relatively unstable and can degrade over time. 1-benzyl-N-methyltriazole-4-carboxamide can also be difficult to purify due to its tendency to form impurities during synthesis.
Future Directions
There are several future directions for research related to 1-benzyl-N-methyltriazole-4-carboxamide. One potential direction is to further investigate the anti-cancer properties of 1-benzyl-N-methyltriazole-4-carboxamide and its potential as a drug candidate for the treatment of cancer. Another direction is to study the mechanism of action of 1-benzyl-N-methyltriazole-4-carboxamide in more detail to better understand its effects on cellular processes. Additionally, 1-benzyl-N-methyltriazole-4-carboxamide could be studied for its potential as a drug delivery agent for the treatment of neurological disorders. Finally, further studies could be conducted to optimize the synthesis method of 1-benzyl-N-methyltriazole-4-carboxamide and improve its stability and purity.
Synthesis Methods
1-benzyl-N-methyltriazole-4-carboxamide can be synthesized using various methods, including the reaction of benzyl azide with N-methyl-4-carboxy triazole in the presence of a copper catalyst. Another method involves the reaction of benzyl isocyanide with N-methyl-4-carboxy triazole in the presence of a base. Both of these methods have been reported to yield 1-benzyl-N-methyltriazole-4-carboxamide in good yields.
properties
IUPAC Name |
1-benzyl-N-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-12-11(16)10-8-15(14-13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMKISMTHKCXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)


![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)

![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)


![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)


